Allocystathionine is primarily derived from the condensation of homocysteine and α-amino acids. It can be obtained through microbial synthesis or chemical methods. In the context of biochemical pathways, allocystathionine is classified under sulfur amino acids, which are critical for protein synthesis and various metabolic functions.
The synthesis of allocystathionine can be achieved through several methods:
Allocystathionine has a similar structure to cystathionine but differs in the spatial arrangement of its atoms due to its stereochemistry. The molecular formula for allocystathionine is , indicating it contains five carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom.
Allocystathionine participates in several biochemical reactions:
The mechanism of action for allocystathionine primarily revolves around its role in the transsulfuration pathway:
Allocystathionine exhibits several notable physical and chemical properties:
Allocystathionine has numerous scientific applications:
Allocystathionine (L-allo-cystathionine) is a sulfur-containing dipeptide analogue and stereoisomer of L-cystathionine. Its biosynthesis occurs primarily through the transsulfuration pathway, a metabolic route conserved from bacteria to mammals that interconverts sulfur-containing amino acids. The formation of allocystathionine involves PLP (pyridoxal 5′-phosphate)-dependent γ-replacement reactions. In Escherichia coli, joint overexpression of metB (encoding cystathionine γ-synthase) and disruption of metC (encoding cystathionine β-lyase) redirects metabolic flux toward allocystathionine accumulation. This genetic manipulation prevents the degradation of L-cystathionine and related thioethers, enabling allocystathionine to reach physiologically relevant concentrations (≥0.5 mM) [1].
The chemical reaction proceeds via a ping-pong mechanism:
Enzyme | Gene (E. coli) | Reaction Catalyzed | Cofactor |
---|---|---|---|
Cystathionine γ-synthase | metB | Condensation of homocysteine + O-succinylhomoserine → Allocystathionine | PLP |
Cystathionine β-lyase | metC | Cleavage of cystathionine isomers (usually inactivates allocystathionine) | PLP |
Cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE; γ-cystathionase) exhibit distinct stereochemical preferences that govern allocystathionine metabolism:
Crystallographic studies reveal that allocystathionine adopts a distinct binding pose in CSE compared to cystathionine. The allo-isomer displaces PLP by 2.1 Å, disrupting the catalytic lysine residue (Lys-210) interaction essential for γ-elimination [5]. This explains why genetic disruption of metC (CSE) in E. coli promotes allocystathionine accumulation [1].
The kinetics of allocystathionine biosynthesis and degradation follow Michaelis-Menten principles with significant discrimination indices (D):
pH optimum of 8.3 reflects deprotonation of allocystathionine’s α-amino group (pKa = 8.54) for productive binding [3].
Table 2: Kinetic Parameters for Allocystathionine Metabolism
Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Catalytic Efficiency Ratio (vs. L-cystathionine) |
---|---|---|---|---|---|
Cystathionine γ-synthase (MetB) | O-acetylhomoserine | 12 ± 2 | 1.2 | 10,000 | 1.0 (reference) |
Cystathionine β-lyase (MetC) | L-Cystathionine | 5.2 | 0.083 | 62,650 | 1.0 (reference) |
Cystathionine β-lyase (MetC) | Allocystathionine | 0.56 | 0.28 | 2,000 | 0.03 |
Allocystathionine biosynthesis is dynamically regulated by methionine cycle metabolites:
In Corynebacterium glutamicum, allocystathionine serves as a metabolic shunt when direct sulfhydrylation is impaired. This organism’s parallel transsulfuration and O-acetylhomoserine sulfhydrylase pathways enable allocystathionine to maintain cysteine pools during sulfur limitation [4] [8]. Under oxidative stress, allocystathionine contributes to glutathione-independent redox buffering by forming persulfides that scavenge ROS [1] [6].
Regulator | Concentration Range | Effect on Allocystathionine | Molecular Mechanism |
---|---|---|---|
Homocysteine | 75–200 µM | ↑ 3–5 fold | Substrate saturation of γ-synthase |
S-adenosylmethionine (AdoMet) | 5–50 µM | ↑ 1.5–2.5 fold (mammals) | Allosteric activation of CBS |
Methionine | >1 mM | ↓ 60–80% | Transcriptional repression of metB |
Cysteine | 0.1–5 mM | ↑ 2 fold | Precursor availability |
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